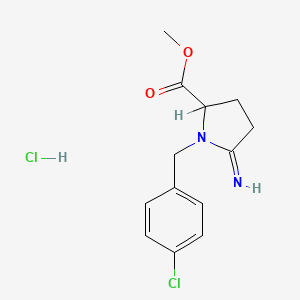![molecular formula C46H52N6O4S B12750020 3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate CAS No. 83950-01-0](/img/structure/B12750020.png)
3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[N-メチル-4-[(E)-2-(1,3,3-トリメチルインドール-1-イウム-2-イル)エテニル]アニリノ]プロパンニトリル;硫酸塩は、その独特の構造特性で知られる複雑な有機化合物です。その独特な化学的特性により、さまざまな科学研究の用途でしばしば使用されます。
準備方法
合成経路および反応条件
3-[N-メチル-4-[(E)-2-(1,3,3-トリメチルインドール-1-イウム-2-イル)エテニル]アニリノ]プロパンニトリル;硫酸塩の合成は、通常、インドールイウムコアの形成とそれに続く官能基化を含む複数のステップを伴います。反応条件は、通常、目的の生成物が高純度で得られるように、制御された温度と特定の触媒の使用を必要とします。
工業生産方法
この化合物の工業生産は、収率を最大化し、副生成物を最小限に抑えるために最適化された反応条件を使用して、大規模合成を伴う場合があります。このプロセスには、通常、再結晶またはクロマトグラフィーなどの精製ステップが含まれ、必要な純度レベルが達成されます。
化学反応の分析
反応の種類
3-[N-メチル-4-[(E)-2-(1,3,3-トリメチルインドール-1-イウム-2-イル)エテニル]アニリノ]プロパンニトリル;硫酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、過マンガン酸カリウムなどの酸化剤を使用して、酸素の添加または水素の除去を伴います。
還元: この反応は、水素化ホウ素ナトリウムなどの還元剤を使用して、水素の添加または酸素の除去を伴います。
置換: この反応は、ハロゲンや求核剤などの試薬を使用して、ある官能基を別の官能基に置き換えることを伴います。
一般的な試薬および条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、およびさまざまな求核剤が含まれます。温度、溶媒、pHなどの反応条件は、目的の結果を得るために注意深く制御されます。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は酸化された誘導体をもたらす可能性がありますが、還元は化合物の還元形を生成する可能性があります。
科学研究への応用
3-[N-メチル-4-[(E)-2-(1,3,3-トリメチルインドール-1-イウム-2-イル)エテニル]アニリノ]プロパンニトリル;硫酸塩は、以下を含むさまざまな科学研究分野で使用されています。
化学: 有機合成における反応物として、および新しい化学センサの開発における成分として使用されます。
生物学: この化合物は、その潜在的な生物活性と生体分子との相互作用について研究されています。
医学: 研究は、薬物開発における役割を含む、その潜在的な治療的用途を探求しています。
工業: 染料、顔料、その他の工業用化学品の生産に使用されます。
科学的研究の応用
3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate is utilized in various scientific research fields, including:
Chemistry: It is used as a reactant in organic synthesis and as a component in the development of new chemical sensors.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
3-[N-メチル-4-[(E)-2-(1,3,3-トリメチルインドール-1-イウム-2-イル)エテニル]アニリノ]プロパンニトリル;硫酸塩の作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、特定の受容体または酵素に結合して、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な分子標的および経路は、特定の用途および状況によって異なる場合があります。
類似の化合物との比較
類似の化合物
2,3,3-トリメチルインドレニン: 有機合成および化学センシングで使用される関連化合物。
1,2,3,3-テトラメチル-3H-インドリウムヨージド: 有機合成における用途を持つ別の類似化合物。
1,3,3-トリメチル-2-メチレンインドリン: さまざまな化学反応および工業用途で使用されます。
独自性
3-[N-メチル-4-[(E)-2-(1,3,3-トリメチルインドール-1-イウム-2-イル)エテニル]アニリノ]プロパンニトリル;硫酸塩は、その独特の構造的特徴とさまざまな科学分野における汎用性の高い用途により際立っています。さまざまな化学反応を起こす能力と、その潜在的な生物活性は、研究および産業目的のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
2,3,3-Trimethylindolenine: A related compound used in organic synthesis and chemical sensing.
1,2,3,3-Tetramethyl-3H-indolium iodide: Another similar compound with applications in organic synthesis.
1,3,3-Trimethyl-2-methyleneindoline: Used in various chemical reactions and industrial applications.
Uniqueness
3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate stands out due to its unique structural features and versatile applications across different scientific fields. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.
特性
CAS番号 |
83950-01-0 |
|---|---|
分子式 |
C46H52N6O4S |
分子量 |
785.0 g/mol |
IUPAC名 |
3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate |
InChI |
InChI=1S/2C23H26N3.H2O4S/c2*1-23(2)20-8-5-6-9-21(20)26(4)22(23)15-12-18-10-13-19(14-11-18)25(3)17-7-16-24;1-5(2,3)4/h2*5-6,8-15H,7,17H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChIキー |
HDLZSXOGUGMZLJ-UHFFFAOYSA-L |
異性体SMILES |
CC1(C(=[N+](C2=CC=CC=C12)C)/C=C/C3=CC=C(C=C3)N(CCC#N)C)C.CC1(C(=[N+](C2=CC=CC=C12)C)/C=C/C3=CC=C(C=C3)N(CCC#N)C)C.[O-]S(=O)(=O)[O-] |
正規SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCC#N)C)C.CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCC#N)C)C.[O-]S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


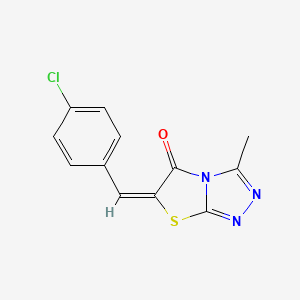
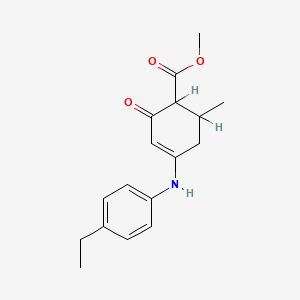
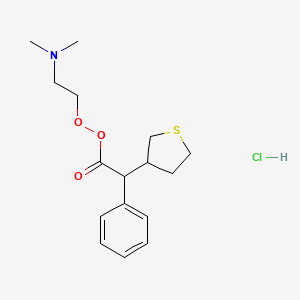
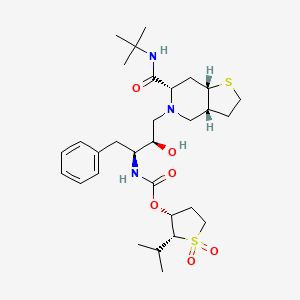

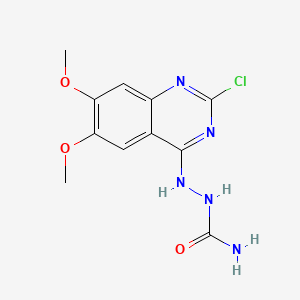
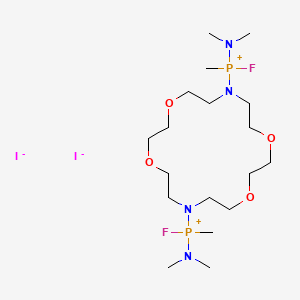
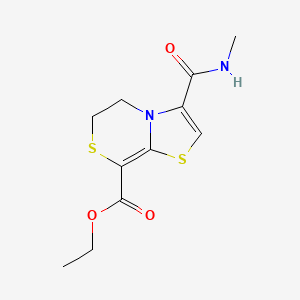


![3-[(E)-3-[4-[(carbamoylamino)methyl]anilino]-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylic acid](/img/structure/B12750031.png)
